molecular formula C22H27N5O6 B2571637 methyl 2-({[7-(2-methoxy-2-oxoethyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}(2-phenylethyl)amino)acetate CAS No. 887197-27-5

methyl 2-({[7-(2-methoxy-2-oxoethyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}(2-phenylethyl)amino)acetate

Cat. No.: B2571637
CAS No.: 887197-27-5
M. Wt: 457.487
InChI Key: YOAWKCGTDJFHQS-UHFFFAOYSA-N
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Description

Methyl 2-({[7-(2-methoxy-2-oxoethyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}(2-phenylethyl)amino)acetate is a complex organic compound with a unique structure It belongs to the class of purine derivatives and features a combination of purine, ester, and amine functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-({[7-(2-methoxy-2-oxoethyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}(2-phenylethyl)amino)acetate typically involves multi-step organic reactions. The process begins with the preparation of the purine core, followed by the introduction of the ester and amine groups. Common reagents used in these reactions include methyl iodide, sodium hydride, and various organic solvents such as dimethylformamide and dichloromethane. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process. Quality control measures, such as high-performance liquid chromatography and mass spectrometry, are employed to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-({[7-(2-methoxy-2-oxoethyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}(2-phenylethyl)amino)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ester group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-({[7-(2-methoxy-2-oxoethyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}(2-phenylethyl)amino)acetate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme activities.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl 2-({[7-(2-methoxy-2-oxoethyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}(2-phenylethyl)amino)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, modulating the activity of these targets and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[(2-methoxy-2-oxoethyl)amino]acetate
  • Ethyl 2-[(2-methoxy-2-oxoethyl)amino]acetate
  • Methyl 2-[(2-oxo-2-phenylethyl)amino]acetate

Uniqueness

Methyl 2-({[7-(2-methoxy-2-oxoethyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}(2-phenylethyl)amino)acetate is unique due to its specific combination of functional groups and its purine core structure. This uniqueness allows it to interact with biological targets in ways that similar compounds may not, providing distinct advantages in certain applications.

Properties

IUPAC Name

methyl 2-[8-[[(2-methoxy-2-oxoethyl)-(2-phenylethyl)amino]methyl]-1,3-dimethyl-2,6-dioxopurin-7-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N5O6/c1-24-20-19(21(30)25(2)22(24)31)27(14-18(29)33-4)16(23-20)12-26(13-17(28)32-3)11-10-15-8-6-5-7-9-15/h5-9H,10-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOAWKCGTDJFHQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN(CCC3=CC=CC=C3)CC(=O)OC)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N5O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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